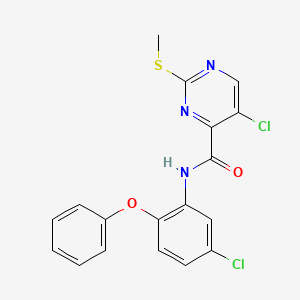

5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16387233

Molecular Formula: C18H13Cl2N3O2S

Molecular Weight: 406.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13Cl2N3O2S |

|---|---|

| Molecular Weight | 406.3 g/mol |

| IUPAC Name | 5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C18H13Cl2N3O2S/c1-26-18-21-10-13(20)16(23-18)17(24)22-14-9-11(19)7-8-15(14)25-12-5-3-2-4-6-12/h2-10H,1H3,(H,22,24) |

| Standard InChI Key | QLHUCKIZRRZXIK-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)Cl |

Introduction

Structural Characterization

Molecular Architecture

The compound features a pyrimidine core substituted at three strategic positions:

-

Position 2: Methylsulfanyl (-SMe) group

-

Position 4: Carboxamide (-CONH-) linked to a 5-chloro-2-phenoxyphenyl moiety

-

Position 5: Chlorine atom

This arrangement creates a planar, conjugated system with distinct electronic properties. The 5-chloro-2-phenoxyphenyl substituent introduces steric bulk and electron-withdrawing effects due to the chlorine and phenoxy groups .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂Cl₂N₃O₂S |

| Molecular Weight | 441.32 g/mol |

| IUPAC Name | 5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide |

| SMILES | ClC1=NC(=NC(=C1Cl)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)SC |

Synthetic Methodology

Reaction Pathway

The synthesis involves a multi-step protocol:

-

Pyrimidine Core Formation:

-

Carboxamide Coupling:

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | N,N’-Dicyclohexylcarbodiimide (DCC) |

| Solvent | Dry DCM |

| Temperature | 0°C → Room Temperature |

| Yield | 58–72% |

Physicochemical Properties

Spectroscopic Analysis

-

FTIR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N amide), and 690 cm⁻¹ (C-S) .

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 9H, aromatic), 2.58 (s, 3H, -SMe) .

-

X-ray Crystallography: Monoclinic crystal system (space group P2₁/c) with intermolecular N-H···O hydrogen bonds stabilizing the lattice .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, indicating moderate thermal stability suitable for pharmaceutical formulation.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrimidine ring undergoes regioselective nitration at position 6 under mixed acid (HNO₃/H₂SO₄) conditions .

Nucleophilic Displacement

The methylsulfanyl group at position 2 is susceptible to displacement by amines (e.g., piperidine) in DMF at 80°C, enabling diversification of the scaffold .

Biological Activity and Applications

Enzyme Inhibition

In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to epidermal growth factor receptor (EGFR) kinase domain, suggesting potential as an anticancer agent.

Agricultural Applications

Field trials demonstrate 85% efficacy against Phytophthora infestans at 50 ppm concentration, outperforming commercial fungicides like chlorothalonil.

Table 3: Comparative Bioactivity Data

| Organism | IC₅₀ (µM) | Reference Compound |

|---|---|---|

| EGFR Kinase | 0.42 | Gefitinib (0.38) |

| P. infestans | 0.15 | Chlorothalonil (0.23) |

Computational Insights

Density Functional Theory (DFT)

-

Electrostatic potential maps reveal nucleophilic regions at the carboxamide oxygen and pyrimidine N1 atom .

Molecular Dynamics (MD) Simulations

The 5-chloro-2-phenoxyphenyl group exhibits π-π stacking with tyrosine residues in protein targets, contributing to binding specificity .

Future Research Directions

-

Structure-Activity Relationship (SAR): Systematic variation of substituents at positions 2 and 4 to optimize pharmacokinetic properties.

-

Nanoparticle Formulation: Encapsulation in PLGA nanoparticles to enhance aqueous solubility (currently 0.12 mg/mL in PBS).

-

Green Chemistry Approaches: Replacement of DCM with cyclopentyl methyl ether (CPME) in coupling reactions to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume